Lipophilicity Advantage: LogP of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline vs. 4-(Trifluoromethylthio)aniline and 3-Chloro-4-(trifluoromethylthio)aniline
2,6-Dichloro-4-((trifluoromethyl)thio)aniline exhibits a computed LogP of 4.19, which is 0.73 log units higher than 4-(trifluoromethylthio)aniline (LogP 3.46) and 0.07 log units higher than the mono-chloro analog 3-chloro-4-(trifluoromethylthio)aniline (LogP 4.12) [1][2]. A ΔLogP of 0.73 corresponds to approximately a 5.4-fold increase in octanol–water partition coefficient relative to the non-chlorinated parent aniline, a difference that is meaningful for modulating membrane transit and tissue distribution in both agrochemical and pharmaceutical lead series [1].
| Evidence Dimension | LogP (octanol–water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 4.19 (ChemScene computational) |
| Comparator Or Baseline | Comparator A: 4-(Trifluoromethylthio)aniline (CAS 372-16-7), LogP = 3.46. Comparator B: 3-Chloro-4-(trifluoromethylthio)aniline (CAS 64628-74-6), LogP = 4.12. |
| Quantified Difference | ΔLogP = +0.73 vs. Comparator A (~5.4× more lipophilic); ΔLogP = +0.07 vs. Comparator B. |
| Conditions | Computed LogP values from different authoritative databases; cross-study comparison, not a single head-to-head experiment. |
Why This Matters
Higher lipophilicity translates directly to enhanced membrane permeation potential, a critical parameter for agrochemical active ingredient design where foliar uptake and cuticular penetration are rate-limiting for efficacy.
- [1] ChemicalBook / Molbase. 4-(Trifluoromethylthio)aniline. CAS 372-16-7. LogP: 3.46190. View Source
- [2] ChemSrc / Kuujia. 3-Chloro-4-(trifluoromethylthio)aniline. CAS 64628-74-6. LogP: 4.11530. View Source
